3-Amino-5-tert-butoxy-5-oxopentanoate
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Overview
Description
3-Amino-5-tert-butoxy-5-oxopentanoate is a chemical compound with a unique structure that includes an amino group, a tert-butoxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-tert-butoxy-5-oxopentanoate typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method involves the neutralization of imidazolium hydroxide with Boc-protected amino acids . The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-tert-butoxy-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various amides or esters.
Scientific Research Applications
3-Amino-5-tert-butoxy-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-tert-butoxy-5-oxopentanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butoxy group provides steric hindrance that can influence the compound’s reactivity. The ketone group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl ®-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl ®-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Uniqueness
3-Amino-5-tert-butoxy-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butoxy group provides steric protection, while the amino and ketone groups offer sites for further chemical modifications.
Properties
CAS No. |
80902-52-9 |
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Molecular Formula |
C9H16NO4- |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
AHBISXSASJMHLS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)[O-])N |
Origin of Product |
United States |
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